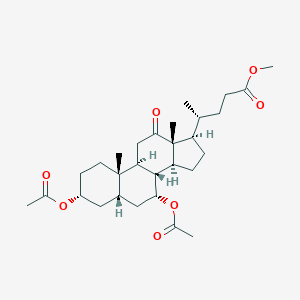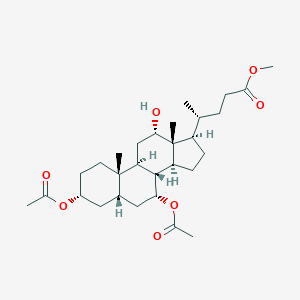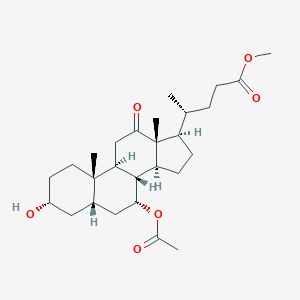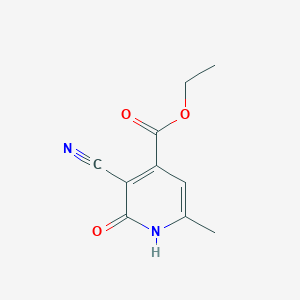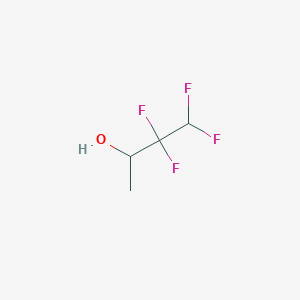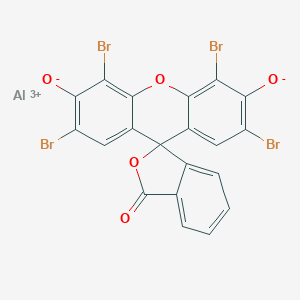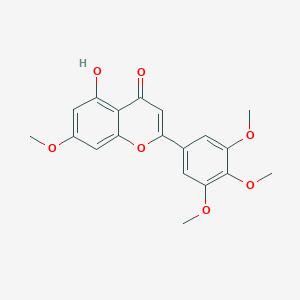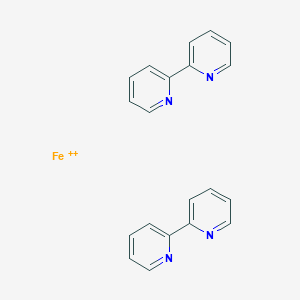
Bis(2,2'-bipyridine)iron(II)
概要
説明
Bis(2,2’-bipyridine)iron(II) is a coordination compound where an iron(II) ion is coordinated by two 2,2’-bipyridine ligands. This compound is known for its octahedral geometry and is widely studied for its interesting electronic, magnetic, and optical properties. It is often used as a model compound in coordination chemistry and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridine)iron(II) typically involves the reaction of iron(II) salts with 2,2’-bipyridine ligands. One common method is to dissolve iron(II) sulfate in water and then add an aqueous solution of 2,2’-bipyridine. The reaction mixture is stirred, and the product precipitates out as a solid, which can be filtered and purified.
Industrial Production Methods
While specific industrial production methods for Bis(2,2’-bipyridine)iron(II) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, precipitation, and purification.
化学反応の分析
Types of Reactions
Bis(2,2’-bipyridine)iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) from iron(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or other bipyridine derivatives.
Major Products Formed
Oxidation: Iron(III) complexes with bipyridine ligands.
Reduction: Regeneration of the iron(II) complex.
Substitution: Formation of new iron(II) complexes with different ligands.
科学的研究の応用
Bis(2,2’-bipyridine)iron(II) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and electron transfer processes.
Biology: Investigated for its potential role in biological systems and as a mimic for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
作用機序
The mechanism of action of Bis(2,2’-bipyridine)iron(II) involves its ability to undergo redox reactions and coordinate with various ligands. The iron center can switch between different oxidation states, facilitating electron transfer processes. The bipyridine ligands stabilize the iron center and influence its electronic properties, making it a versatile compound for various applications .
類似化合物との比較
Similar Compounds
Bis(2,2’-bipyridine)ruthenium(II): Similar coordination geometry but with ruthenium as the central metal.
Bis(2,2’-bipyridine)cobalt(II): Cobalt as the central metal, exhibiting different redox properties.
Bis(2,2’-bipyridine)nickel(II): Nickel as the central metal, used in different catalytic applications.
Uniqueness
Bis(2,2’-bipyridine)iron(II) is unique due to its specific electronic and magnetic properties, which are influenced by the iron center and the bipyridine ligands. Its ability to undergo reversible redox reactions and form stable complexes makes it particularly valuable in research and industrial applications .
特性
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGROMOEPHPWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FeN4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165912 | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15552-69-9 | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,2'-bipyridine)iron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


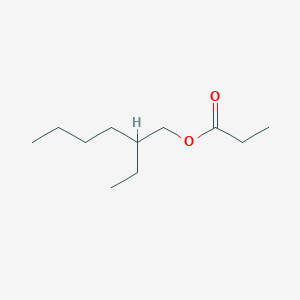
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
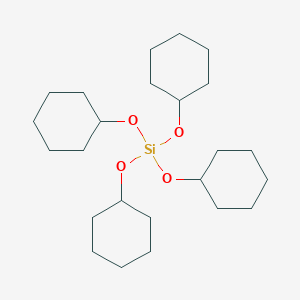
![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)

